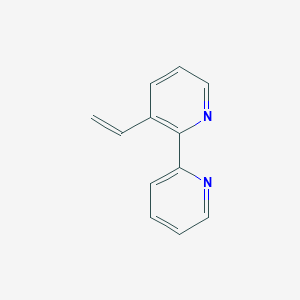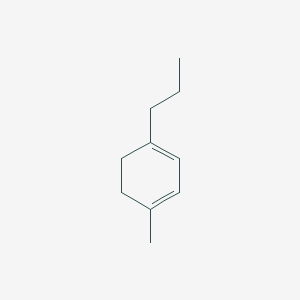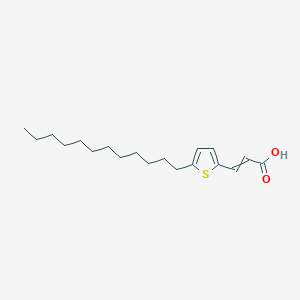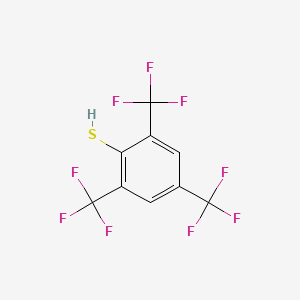
Benzenethiol, 2,4,6-tris(trifluoromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenethiol, 2,4,6-tris(trifluoromethyl)- is an organosulfur compound characterized by the presence of three trifluoromethyl groups attached to a benzene ring, along with a thiol group. This compound is known for its unique chemical properties, which make it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenethiol, 2,4,6-tris(trifluoromethyl)- typically involves the reaction of 1,3,5-tris(trifluoromethyl)benzene with butyl-lithium in an ether/hexane mixture. This reaction forms 2,4,6-tris(trifluoromethyl)phenyl-lithium, which is then further reacted to introduce the thiol group .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Benzenethiol, 2,4,6-tris(trifluoromethyl)- undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Substitution: Reagents such as sodium hydride and alkyl halides are often used.
Major Products
Oxidation: Disulfides and sulfonic acids.
Substitution: Various substituted benzenethiol derivatives.
Aplicaciones Científicas De Investigación
Benzenethiol, 2,4,6-tris(trifluoromethyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzenethiol, 2,4,6-tris(trifluoromethyl)- involves its interaction with various molecular targets. The thiol group can form strong bonds with metals and other electrophilic centers, while the trifluoromethyl groups can influence the compound’s electronic properties and reactivity. These interactions can affect various biochemical pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
Benzenethiol: Lacks the trifluoromethyl groups, resulting in different chemical properties.
Trifluoromethylbenzene: Lacks the thiol group, affecting its reactivity and applications.
Uniqueness
Benzenethiol, 2,4,6-tris(trifluoromethyl)- is unique due to the combination of the thiol group and trifluoromethyl groups, which confer distinct electronic and steric properties. This makes it a valuable compound for specialized applications in research and industry.
Propiedades
Número CAS |
114071-28-2 |
|---|---|
Fórmula molecular |
C9H3F9S |
Peso molecular |
314.17 g/mol |
Nombre IUPAC |
2,4,6-tris(trifluoromethyl)benzenethiol |
InChI |
InChI=1S/C9H3F9S/c10-7(11,12)3-1-4(8(13,14)15)6(19)5(2-3)9(16,17)18/h1-2,19H |
Clave InChI |
CUBDAQNIOZEAJO-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1C(F)(F)F)S)C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


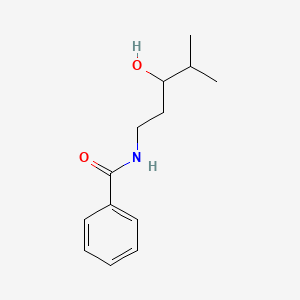
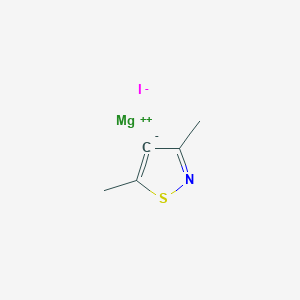
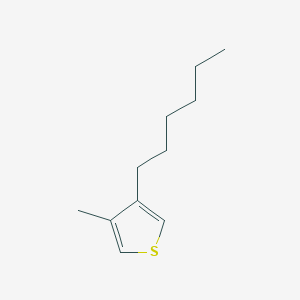
![4,11,11-Trimethyl-8-methylidenebicyclo[8.1.0]undec-3-en-5-ol](/img/structure/B14298379.png)
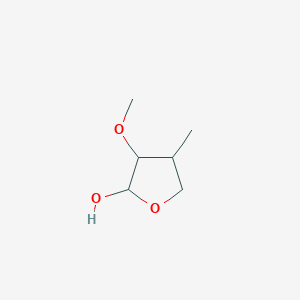
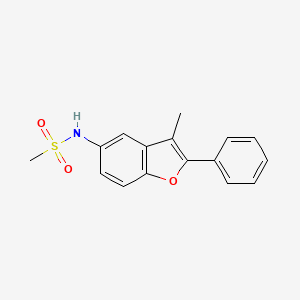
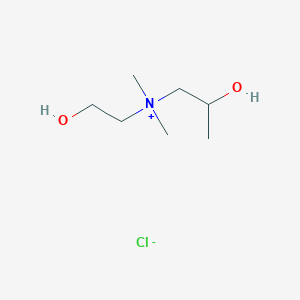
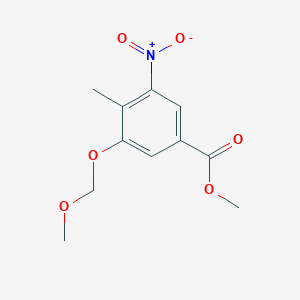
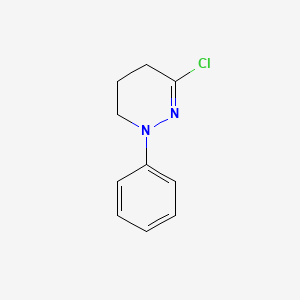
![[2,2-Bis(trimethylsilyl)ethenyl]phosphane](/img/structure/B14298414.png)
